molecular formula C16H26N2O B3337188 1,1-Dibutyl-3-(o-tolyl)urea CAS No. 56124-72-2

1,1-Dibutyl-3-(o-tolyl)urea

Cat. No.: B3337188
CAS No.: 56124-72-2
M. Wt: 262.39 g/mol
InChI Key: JDPKNNMXLNFCSQ-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(o-tolyl)urea is an organic compound with the molecular formula C16H26N2O and a molecular weight of 262.398 g/mol . This compound is characterized by the presence of a urea functional group, which is bonded to two butyl groups and an o-tolyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibutyl-3-(o-tolyl)urea can be synthesized through the reaction of o-toluidine with dibutyl carbonate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, allowing the formation of the urea derivative through nucleophilic substitution.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibutyl-3-(o-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The urea group can participate in substitution reactions, where one of the butyl groups or the o-tolyl group is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amines.

Scientific Research Applications

1,1-Dibutyl-3-(o-tolyl)urea is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,1-Dibutyl-3-(o-tolyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The urea group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

    1,1-Dibutyl-3-(p-tolyl)urea: Similar in structure but with a para-tolyl group instead of an ortho-tolyl group.

    1,1-Dibutyl-3-phenylurea: Contains a phenyl group instead of a tolyl group.

    1,1-Dibutyl-3-(m-tolyl)urea: Features a meta-tolyl group.

Uniqueness: 1,1-Dibutyl-3-(o-tolyl)urea is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity compared to its isomers and analogs.

Properties

IUPAC Name

1,1-dibutyl-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-4-6-12-18(13-7-5-2)16(19)17-15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPKNNMXLNFCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400677
Record name Urea, N,N-dibutyl-N'-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56124-72-2
Record name Urea, N,N-dibutyl-N'-(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIBUTYL-3-(O-TOLYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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